molecular formula C11H11NO3 B1346202 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 855165-89-8

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1346202
M. Wt: 205.21 g/mol
InChI Key: JFIPUEDLUPIYIA-UHFFFAOYSA-N
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Description

“6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any stereochemical information.


Physical And Chemical Properties Analysis

The melting point of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is 223-225 degrees Celsius . The compound is also characterized by its molecular weight (205.21 g/mol) and its IUPAC name (6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid) .

Scientific Research Applications

Anticancer and Therapeutic Applications

Tetrahydroisoquinolines (THIQs), which include compounds related to 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, are known for their broad therapeutic activities, particularly in cancer treatment. Initially recognized for their neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential for preventing Parkinsonism in mammals. Furthermore, their role as anticancer antibiotics has gained attention, especially with the US FDA's approval of trabectedin for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. These derivatives exhibit promising therapeutic potential against various diseases, including infectious diseases like malaria, tuberculosis, and HIV, and are considered for development into novel drug classes with unique mechanisms of action (Singh & Shah, 2017).

Analytical Methods and Antioxidant Activity

The analytical determination of antioxidant activity is crucial in various scientific fields, from food engineering to medicine. Studies have elaborated on numerous tests to assess antioxidant capacity, including the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), among others. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants and the determination of antioxidant capacity in complex samples. Such assays are vital for understanding the antioxidant potential of chemical compounds, including THIQ derivatives (Munteanu & Apetrei, 2021).

Role in Chemical Synthesis

The Fischer synthesis of indoles from arylhydrazones, involving compounds like 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has been extensively reviewed. Experimental studies highlight the versatility of THIQs in chemical transformations leading to the synthesis of indoles, a class of compounds with significant pharmaceutical applications. These studies underline the importance of THIQs in facilitating diverse chemical reactions, contributing to the synthesis of pharmacologically active molecules (Fusco & Sannicolo, 1978).

Environmental and Biomedical Research

In environmental science, THIQ derivatives have been investigated for their role in the remediation of organic pollutants. The enzymatic degradation of recalcitrant compounds in the presence of redox mediators, where THIQs can enhance the efficiency and range of substrate degradation, signifies their potential in environmental remediation. This approach suggests the possibility of using THIQ derivatives in treating industrial effluents, offering a promising avenue for environmental sustainability (Husain & Husain, 2007).

Future Directions

The future directions for the study of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, studies could be conducted to evaluate its potential antimicrobial and anticancer properties, as has been done with related compounds .

properties

IUPAC Name

6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPUEDLUPIYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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